2,7-Diacetamidofluorene
Overview
Description
2,7-Diacetamidofluorene (2,7-DAF) is a small molecule fluorophore used in scientific research and applications. It is a derivative of fluorene, an aromatic hydrocarbon, and is often referred to as fluorenone. 2,7-DAF is used as a fluorescent probe in a variety of biological and chemical studies. Due to its unique properties, such as its high quantum yield and low dark toxicity, 2,7-DAF is an ideal tool for studying a wide range of biological processes.
Scientific Research Applications
Inhibitory Effects on Tumor Development :
- 2,7-Diacetamidofluorene, when combined with reserpine in mice, showed an inhibitory effect on the development of liver tumors. This effect was observed to be gender-specific, with female mice developing more hepatic tumors than males in both carcinogen and reserpine-treated groups. Castration influenced tumor formation in male mice but not in females, suggesting a complex interplay of hormonal factors in cancer development related to 2,7-Diacetamidofluorene (Kozuka, 1970).
Chemical Properties and Derivatives :
- Research on the chemical properties of 2,7-Diacetamidofluorene has led to the synthesis of various derivatives such as N-hydroxy- and N-acetoxy-metabolites. These studies are important for understanding the chemical behavior and potential applications of 2,7-Diacetamidofluorene and its derivatives in different scientific domains (Pitzer & Ray, 1968).
Photoluminescence and Electrical Properties :
- Well-defined poly(2,7-fluorene) derivatives have been prepared, exhibiting interesting photophysical and electrical properties. These properties suggest potential applications in the development of blue-light-emitting devices and materials for electronic applications (Ranger, Rondeau, & Leclerc, 1997).
Probing Reactive Oxygen Species in Biological Systems :
- Derivatives of 2,7-Diacetamidofluorene, like 2',7'-dichlorodihydrofluorescein diacetate, have been used as probes to detect reactive oxygen species in biological systems. This application is crucial in understanding oxidative stress and cellular responses in various biological contexts (Brubacher & Bols, 2001).
Role in Carcinogenesis Studies :
- 2,7-Diacetamidofluorene has played a significant role in carcinogenesis studies, helping in understanding the mechanisms of cancer development and the impact of various substances on this process. These studies contribute to the broader field of cancer research and therapy (Wilson, DeEds, & Cox, 1947).
Tautomerism and Hydrogen Bond Studies :
- Investigations into the behavior of 2,7-disubstituted derivatives, including 2,7-diacetamidofluorene, have provided insights into tautomerism and hydrogen bonding. These studies are fundamental for understanding the chemical behavior of such compounds (Alvarez-Rúa et al., 2004).
Development of Electron Transporting Materials :
- Research into 2,7-substituted hexafluoroheterofluorenes, related to 2,7-Diacetamidofluorene, suggests potential applications in developing materials with useful electron transport properties. This could be significant for electronic device fabrication and related fields (Geramita, McBee, & Tilley, 2009).
properties
IUPAC Name |
N-(7-acetamido-9H-fluoren-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBRCVCSVLJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021479 | |
Record name | 2,7-Acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetamidofluorene | |
CAS RN |
304-28-9 | |
Record name | N,N′-9H-Fluorene-2,7-diylbis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diacetylaminofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Diacetamidofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Acetylaminofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-9H-fluorene-2,7-diylbisacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DIACETAMIDOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61IVF6HX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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